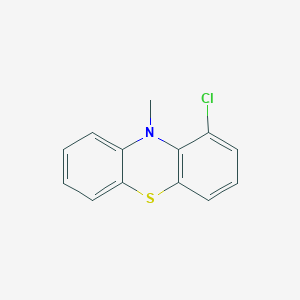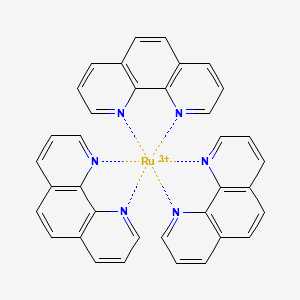
Tris(1,10-phenanthroline)ruthenium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,10-phenanthroline)ruthenium(III) is a coordination complex that consists of a ruthenium ion coordinated to three 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)ruthenium(III) typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for Tris(1,10-phenanthroline)ruthenium(III) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(1,10-phenanthroline)ruthenium(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its ruthenium(II) state or oxidized to higher oxidation states.
Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of Tris(1,10-phenanthroline)ruthenium(III) typically yields Tris(1,10-phenanthroline)ruthenium(II), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Applications De Recherche Scientifique
Tris(1,10-phenanthroline)ruthenium(III) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Tris(1,10-phenanthroline)ruthenium(III) exerts its effects involves its ability to undergo redox reactions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage in cells .
Comparaison Avec Des Composés Similaires
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II): This compound is similar in structure but has different photophysical properties due to the presence of phenyl groups.
Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands: These complexes are used in photocatalysis and have different electronic properties compared to Tris(1,10-phenanthroline)ruthenium(III).
Uniqueness: Tris(1,10-phenanthroline)ruthenium(III) is unique due to its high stability, strong luminescence, and ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C36H24N6Ru+3 |
|---|---|
Poids moléculaire |
641.7 g/mol |
Nom IUPAC |
1,10-phenanthroline;ruthenium(3+) |
InChI |
InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+3 |
Clé InChI |
GEHQIQZPKHQDQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


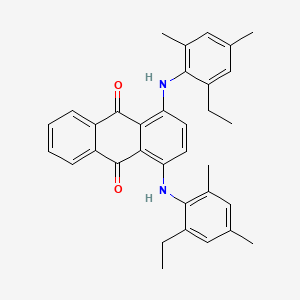
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)



![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
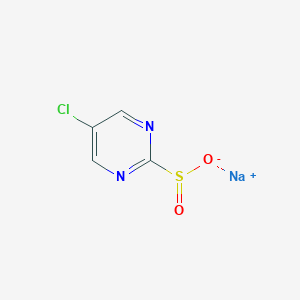
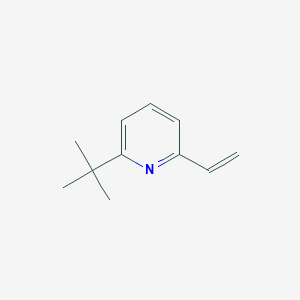


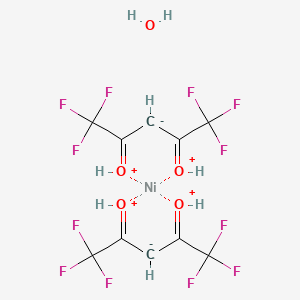
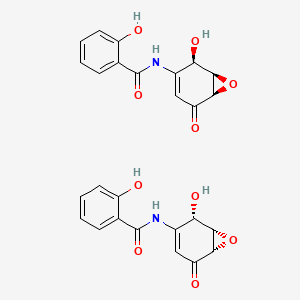
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
